N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide
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Overview
Description
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide is a complex organic compound with the molecular formula C26H26N2O3. This compound is characterized by its unique structure, which includes a quinoline ring system, an acetyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives with fewer double bonds .
Scientific Research Applications
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide include:
- N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-2-(4-fluorophenyl)-N-phenylacetamide
- N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenyl-2-thiophenecarboxamide
Uniqueness
What sets N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide apart from similar compounds is its specific combination of functional groups and its unique structural features. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-16-25(23-14-7-8-15-24(23)27(18)19(2)29)28(21-11-5-4-6-12-21)26(30)20-10-9-13-22(17-20)31-3/h4-15,17-18,25H,16H2,1-3H3 |
InChI Key |
HXHUJYWBFHSGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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